SFRNGVGSGVKKTSFRRAKQ is a neuropeptide that plays a significant role in various biological processes, particularly in the central nervous system of vertebrates. This peptide is highly conserved across species, indicating its importance in physiological functions. It is primarily associated with neuropeptide signaling pathways, influencing behaviors such as anxiety and social recognition.
The peptide SFRNGVGSGVKKTSFRRAKQ has been identified in several studies focusing on neuropeptide systems in vertebrates. It is notably referenced in works discussing its role in social fear conditioning and other neurobiological functions . The peptide's sequence is derived from various vertebrate species, highlighting its evolutionary conservation .
SFRNGVGSGVKKTSFRRAKQ is classified as a neuropeptide, which are small protein-like molecules used by neurons to communicate with each other. Neuropeptides are involved in a wide range of functions, including the modulation of pain, reward, food intake, metabolism, reproduction, social behaviors, and stress responses .
The synthesis of SFRNGVGSGVKKTSFRRAKQ can be achieved through solid-phase peptide synthesis (SPPS), a widely used technique that allows for the stepwise addition of amino acids to form peptides. This method involves:
The synthesis typically requires careful control of reaction conditions to ensure high yields and purity. Analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed to confirm the identity and purity of the synthesized peptide .
The molecular structure of SFRNGVGSGVKKTSFRRAKQ consists of a linear chain of amino acids. The sequence can be broken down into distinct segments that may contribute to its biological activity.
Structural analysis using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) could provide insights into its three-dimensional conformation and potential interaction sites with receptors .
SFRNGVGSGVKKTSFRRAKQ participates in various biochemical reactions within the body, particularly involving receptor binding and signal transduction pathways.
Upon binding to specific receptors (such as neuropeptide Y receptors), it triggers conformational changes that initiate intracellular signaling cascades. These cascades can lead to physiological responses such as altered neuronal excitability or changes in neurotransmitter release .
The mechanism of action for SFRNGVGSGVKKTSFRRAKQ primarily involves its interaction with G-protein coupled receptors (GPCRs). Upon binding:
Research indicates that this neuropeptide can influence anxiety-related behaviors by modulating neurotransmitter systems involved in stress responses .
Analyses using techniques like circular dichroism (CD) spectroscopy can provide insights into the secondary structure of the peptide under different conditions .
SFRNGVGSGVKKTSFRRAKQ has several applications in scientific research:
ABC transporters constitute one of the largest protein superfamilies across all domains of life, characterized by conserved nucleotide-binding domains (NBDs) and transmembrane domains (TMDs). The core functional unit comprises two NBDs that hydrolyze ATP and two TMDs that form the substrate translocation pathway. Critical structural motifs include:
Table 1: Structural Classification of ABC Transporters Relevant to Peptide Binding
Type | Function | Structural Features | Substrate Examples | |
---|---|---|---|---|
Type I | Importer | 5-6 transmembrane helices; periplasmic SBPs | Oligopeptides, amino acids | |
Type II | Importer | 10 transmembrane helices; high-affinity SBPs | Cobalamin, siderophores | |
Type IV | Exporter | Asymmetric TMD organization | Antimicrobial peptides, toxins | |
Type VII | Extractor | Mechanotransduction domains | Macrolide antibiotics | [2] |
In Gram-positive bacteria like L. lactis, substrate-binding proteins (SBPs) are tethered to the membrane surface rather than free-floating. These SBPs exhibit a bilobate structure with a hinge region that undergoes conformational changes upon peptide binding. The SBP-peptide complex then docks onto the TMDs, triggering ATPase activity through NBD dimerization. This coupling mechanism allows L. lactis to scavenge peptides efficiently even in nutrient-poor environments like plant surfaces or dairy matrices [2] [9]. Energy transduction occurs via a "power stroke" mechanism where ATP hydrolysis drives TMD reorientation, releasing peptides into the cytoplasm for metabolic utilization.
Comparative genomics reveals that wild plant-associated L. lactis strains possess significantly expanded ABC transporter repertoires compared to domesticated dairy strains. For example, the cranberry isolate T-21 encodes 15% more peptide transporters than the industrial strain IL1403, reflecting adaptation to heterogeneous ecological niches. This genetic enrichment follows the life history trajectory:
The oligopeptide-binding protein OppA exemplifies evolutionary tuning of binding specificity. Wild strains exhibit OppA variants with expanded binding pockets capable of accommodating peptides from 4 to 35 residues, including the 20-mer "Sfrngvgsgvkktsfrrakq". This promiscuity stems from:
Table 2: Peptide Binding Affinities of OppA Variants in Lactococcal Strains
Strain Origin | Binding Affinity Range (Kd, μM) | Peptide Length Specificity | Notable Adaptations | |
---|---|---|---|---|
Wild cranberry (T-21) | 0.1 - 10.0 | 4-35 residues | Plastic binding cleft; charge-switching residues | |
Dairy (IL1403) | 0.5 - 5.0 | 5-18 residues | Rigidified substrate tunnel; size exclusion gate | |
Fermented food (KF147) | 0.2 - 8.0 | 5-25 residues | Intermediate flexibility; enhanced dipeptide recognition | [9] |
This transporter plasticity provides competitive advantages during environmental shifts. When transferred from plants to milk, L. lactis experiences strong selection for retention of broad-specificity transporters that can process casein-derived peptides. Genomic erosion occurs primarily through pseudogenization of non-essential transporters rather than deletion, preserving evolutionary flexibility [9].
The cationic peptide "Sfrngvgsgvkktsfrrakq" (Pep-S20) serves dual metabolic functions in L. lactis physiology. As a nitrogen source, it undergoes intracellular processing:
Beyond nutritional roles, Pep-S20 significantly modulates redox homeostasis. L. lactis T-21 exhibits Pep-S20-dependent upregulation of pyruvate kinase (3.2-fold) and NADH oxidase (4.7-fold) during aerobic growth. This regulatory circuit functions through:
The pyruvate-mediated antioxidant system provides crucial protection against oxidative stress during dairy fermentation where H₂O₂ accumulation inhibits glyceraldehyde-3-phosphate dehydrogenase. Strains with Pep-S20 transport capability show 3.5-fold higher survival under oxidative conditions compared to transporter-deficient mutants. This metabolic integration positions Pep-S20 as both a nutrient source and a regulatory signal coordinating redox balance in L. lactis [3] [9].
Table 3: Metabolic Impact of Pep-S20 Transport in L. lactis
Metabolic Parameter | Without Pep-S20 | With Pep-S20 | Physiological Consequence | |
---|---|---|---|---|
Pyruvate concentration | 18 ± 3 mM | 93 ± 8 mM | Enhanced H₂O₂ scavenging | |
NADH oxidase activity | 142 ± 15 nmol/min/mg | 426 ± 22 nmol/min/mg | Reduced O₂·⁻ accumulation | |
Glyceraldehyde-3-P dehydrogenase inhibition | 78% ± 5% | 12% ± 3% | Preserved glycolytic flux | |
Aerobic growth rate | 0.015 h⁻¹ | 0.042 h⁻¹ | Improved biomass yield | [3] |
The peptide's sequence features determine its metabolic efficiency:
This multifunctionality exemplifies how peptide transport systems integrate nutritional biochemistry with stress adaptation, providing L. lactis with metabolic versatility to thrive in fluctuating environments [3] [9].
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